2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both oxadiazole and thiazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds
Properties
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(21-19-20-10-11-27-19)12-25-15-9-5-4-8-14(15)18-22-17(23-26-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUJDBAHHFVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One efficient method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The phenyl group is introduced through a subsequent reaction with phenylhydrazine.
The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates through an ether linkage, typically using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.
Major Products
Oxidation: Phenolic derivatives and thiazole oxides.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Used in various pharmaceuticals for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of oxadiazole and thiazole rings in a single molecule. This dual functionality can lead to enhanced biological activity and potential synergistic effects, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
